Benzeneoctadecanoic acid
Overview
Description
Benzeneoctadecanoic acid, also known by its CAS number 19740-00-2, is a compound with the molecular formula C24H40O21. It is a compound that has been identified but not extensively studied2.
Synthesis Analysis
The synthesis of Benzeneoctadecanoic acid is not well-documented in the literature. However, the synthesis of similar compounds often involves reactions of benzocaine3 or benzoxanthone derivatives4. These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities3.Molecular Structure Analysis
Benzeneoctadecanoic acid has a molecular weight of 360.6 g/mol1. The exact molecular structure is not readily available in the literature.
Chemical Reactions Analysis
The specific chemical reactions involving Benzeneoctadecanoic acid are not well-documented. However, in general, the reactions used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction5. The reaction chosen for the analysis must be fast, complete, and specific5.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzeneoctadecanoic acid are not well-documented. However, physical properties generally include color, density, hardness, and melting and boiling points7.Scientific Research Applications
Extraction and Separation : Benzene extraction is used to effectively separate arsenic from antimony and bismuth, demonstrating high selectivity and sensitiveness. This method is rapid and accurate for separating these metals (Beard & Lyerly, 1961).
DNA Damage and Carcinogenesis : Benzene metabolites can cause DNA damage through hydrogen peroxide generation, leading to apoptosis and carcinogenesis. The fate of cells depends on the intensity of DNA damage and the ability to repair DNA (Hiraku & Kawanishi, 1996).
Gel Structure Analysis : Light scattering spectroscopy reveals that 12-hydroxyoctadecanoic acid-benzene gel contains coarse and fine mesh networks, demonstrating the usefulness of this technique in studying gel structures (Ito, Yudasaka & Fujiyama, 1981).
Reactive Extraction : Reactive extraction of benzeneacetic acid with tri-n-caprylyl amine shows promise for recovering this acid from aqueous streams or fermentation broth. Factors like diluents, extractant concentration, and pH play crucial roles in this process (Athankar, Wasewar, Varma & Shende, 2016).
Air Purification : ZnO nanoparticles coated on zeolite and activated carbon are effective in removing benzene from air. The efficiency of removal is enhanced by a combination of UV, ozone, and UV + O3 (Changsuphan, Wahab & Oanh, 2012).
Catalysis in Alkylation : Acidic zeolite catalysts like mordenite are effective in alkylating benzene, producing linear alkyl benzene sulfonates with better biodegradability compared to other isomers (Ghosh et al., 2004).
Safety And Hazards
The safety and hazards associated with Benzeneoctadecanoic acid are not well-documented. However, similar compounds such as Hydrochloric acid are known to be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation8.
Future Directions
The future directions of Benzeneoctadecanoic acid are not well-documented. However, the field of catalysis research, which could potentially involve Benzeneoctadecanoic acid, is moving from trial-and-error to rational design9.
properties
IUPAC Name |
18-phenyloctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFTAQJARARPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066522 | |
Record name | Benzeneoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneoctadecanoic acid | |
CAS RN |
19740-00-2, 26854-48-8 | |
Record name | Benzeneoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19740-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneoctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019740002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026854488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneoctadecanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyloctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 19740-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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